molecular formula C19H18F3N3O2 B2967256 ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2108284-91-7

((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2967256
CAS No.: 2108284-91-7
M. Wt: 377.367
InChI Key: YHAXJXQLGUFPHA-UHFFFAOYSA-N
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Description

((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties : This compound, related to the query, is synthesized from 3-hydroxy-4-pyrones and can undergo cycloaddition to several electron-deficient alkenes. This allows the creation of highly functionalized azabicyclo[3.2.1]octane structures, potentially useful for the synthesis of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

  • Stereochemical Synthesis of Active Metabolites : Research on similar compounds involves the synthesis and stereochemical determination of active metabolites, like those of potent PI3 kinase inhibitors. This involves stereospecific reactions and configuration inversion, highlighting the compound's utility in synthesizing complex molecular structures (Chen et al., 2010).

Chemical Reactions and Mechanisms

  • Intermolecular 1,3-Cycloaddition Reactions : The compound's structure, being similar to azido(2-heteroaryl)methanones, allows for interesting 1,3-cycloaddition reactions with activated olefins, leading to the formation of complex products. This showcases its role in diverse synthetic pathways (Zanirato, 2002).

  • Synthesis of Anticancer and Antimicrobial Agents : Related compounds have been synthesized and studied for their potential as anticancer and antimicrobial agents. This indicates the potential therapeutic applications of the compound , highlighting its relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Catalytic and Photocatalytic Activities

  • Photocatalytic Water Reduction : Complexes involving similar molecular structures have been investigated for their photocatalytic activities in water reduction. This suggests potential applications of the compound in environmental chemistry and renewable energy research (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)17-6-3-12(10-24-17)18(26)25-13-4-5-14(25)9-16(8-13)27-15-2-1-7-23-11-15/h1-3,6-7,10-11,13-14,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXJXQLGUFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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